Methyl {[3-cyano-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
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Overview
Description
Methyl {[3-cyano-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a cyano group, a nitrophenyl group, and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[3-cyano-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate typically involves the following steps:
Formation of the Tetrahydropyridine Ring: The initial step involves the cyclization of appropriate precursors to form the tetrahydropyridine ring. This can be achieved through the reaction of a cyanoacetamide derivative with a suitable aldehyde or ketone under basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a nitrophenyl halide reacts with the tetrahydropyridine intermediate.
Formation of the Sulfanyl Acetate Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl {[3-cyano-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted cyano derivatives.
Scientific Research Applications
Methyl {[3-cyano-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl {[3-cyano-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, the nitrophenyl group can undergo reduction to form an amino group, which can then interact with enzymes involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-cyanoacetamido)benzoate
- Ethyl (Z)-2-cyano-2-(2-oxoindolin-3-ylidene)acetate
- Naphthalene-thiazole hybrids
Uniqueness
Methyl {[3-cyano-4-(2-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is unique due to its combination of a cyano group, a nitrophenyl group, and a tetrahydropyridine ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the presence of the nitrophenyl group enhances its potential as an antimicrobial agent, while the cyano group allows for further functionalization through nucleophilic substitution reactions.
Properties
Molecular Formula |
C15H13N3O5S |
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Molecular Weight |
347.3 g/mol |
IUPAC Name |
methyl 2-[[5-cyano-4-(2-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
InChI |
InChI=1S/C15H13N3O5S/c1-23-14(20)8-24-15-11(7-16)10(6-13(19)17-15)9-4-2-3-5-12(9)18(21)22/h2-5,10H,6,8H2,1H3,(H,17,19) |
InChI Key |
QRPDWFZQLXMCQG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=C(C(CC(=O)N1)C2=CC=CC=C2[N+](=O)[O-])C#N |
Origin of Product |
United States |
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